2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the quinoline ring might produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in the development of drugs for treating diseases such as cancer, infections, or neurological disorders.
Industry: Use in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)quinoline-4-carboxamide
- N-(3,4-dimethylphenyl)quinoline-4-carboxamide
- 2-phenylquinoline-4-carboxamide
Uniqueness
2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to the presence of both dichlorophenyl and dimethylphenyl groups, which may confer specific biological activities or chemical properties not found in other quinoline derivatives.
Properties
Molecular Formula |
C24H18Cl2N2O |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O/c1-14-7-9-17(11-15(14)2)27-24(29)19-13-23(16-8-10-20(25)21(26)12-16)28-22-6-4-3-5-18(19)22/h3-13H,1-2H3,(H,27,29) |
InChI Key |
DTAVCAMYXWLNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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